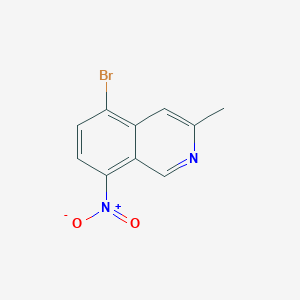

5-Bromo-3-methyl-8-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-4-7-8(5-12-6)10(13(14)15)3-2-9(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGGZFKISGZGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291201 | |

| Record name | 5-Bromo-3-methyl-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80066-67-7 | |

| Record name | 5-Bromo-3-methyl-8-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-8-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation of 5 Bromo 3 Methyl 8 Nitroisoquinoline

Vibrational Spectroscopy Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 5-Bromo-3-methyl-8-nitroisoquinoline, no specific experimental FT-IR spectrum is publicly available. However, based on its molecular structure, a spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These would include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected around 2950-2850 cm⁻¹.

C=C and C=N stretching: From the aromatic isoquinoline (B145761) ring, appearing in the 1620-1450 cm⁻¹ region.

Asymmetric and Symmetric NO₂ stretching: Strong bands characteristic of the nitro group, typically near 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

C-Br stretching: Usually observed in the lower frequency "fingerprint region," often below 700 cm⁻¹.

As a reference, the experimental FT-IR data for the related compound 5-bromo-8-nitroisoquinoline (B189721) shows key peaks that confirm the presence of the main structural features. orgsyn.org The addition of a methyl group at the 3-position in the target compound would primarily introduce new peaks corresponding to aliphatic C-H stretching and bending vibrations.

Table 1: Experimental IR Data for 5-Bromo-8-nitroisoquinoline

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3053 | Aromatic C-H Stretch |

| 1619, 1580, 1485 | Aromatic C=C/C=N Stretch |

| 1374 | Symmetric NO₂ Stretch |

| 1265, 1201 | C-N/C-O Stretch or Bending |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

No published ¹H or ¹³C NMR spectra for this compound were found. A theoretical ¹H NMR spectrum would feature:

A singlet for the methyl (CH₃) protons.

Several signals in the aromatic region for the protons on the isoquinoline ring system, with chemical shifts and coupling patterns determined by their electronic environment and proximity to the bromine, nitro, and methyl groups.

The ¹³C NMR spectrum would correspondingly show ten distinct signals for each unique carbon atom in the molecule, including one in the aliphatic region for the methyl carbon and nine in the aromatic region for the isoquinoline carbons.

For comparison, the detailed NMR data for 5-bromo-8-nitroisoquinoline is available and provides a basis for predicting the spectrum of the 3-methyl derivative. The introduction of the methyl group at the C3 position would replace a proton signal with a methyl proton singlet in the ¹H NMR spectrum and would significantly shift the resonance of the C3 carbon in the ¹³C NMR spectrum.

Table 2: Experimental NMR Data for 5-Bromo-8-nitroisoquinoline in DMSO-d₆ | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | | 9.78 | s | H-1 | | 8.84 | d, J = 5.9 | H-3 | | 8.35 | AB quartet, J = 8.2 | H-6 or H-7 | | 8.33 | d, J = 8.3 | H-7 or H-6 | | 8.12 | dd, J = 6.0, 0.8 | H-4 | | ¹³C NMR Chemical Shift (δ, ppm) | Assignment | | 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9 | Aromatic Carbons | Data sourced from Organic Syntheses Procedure. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of a compound's molecular formula and is also a sensitive method for assessing its purity.

While experimental HRMS data for this compound is not published, its exact mass can be calculated from its molecular formula, C₁₀H₇BrN₂O₂. The calculated monoisotopic mass is 265.9691 Da. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the compound's identity. The distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M and M+2) of nearly equal intensity, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for C₁₀H₇BrN₂O₂

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₈BrN₂O₂⁺ | 266.9764 |

| [M+Na]⁺ | C₁₀H₇BrN₂NaO₂⁺ | 288.9583 |

| [M-H]⁻ | C₁₀H₆BrN₂O₂⁻ | 264.9618 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., crystal packing).

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other public repositories. A successful crystallographic analysis would provide unequivocal proof of its structure, showing the planarity of the isoquinoline ring and the specific orientations of the bromo, methyl, and nitro substituents.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated π-electron systems, such as aromatic rings.

The specific UV-Vis absorption spectrum for this compound has not been reported. The molecule contains the nitroisoquinoline chromophore, which is expected to result in characteristic absorption bands. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be influenced by the electronic effects of the bromo, methyl, and nitro substituents on the aromatic system.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. This technique provides insights into a molecule's electronic structure and excited-state properties. Many nitroaromatic compounds are known to have their fluorescence quenched due to efficient non-radiative decay pathways.

No experimental fluorescence data for this compound is available. An investigation would determine its emission spectrum, fluorescence lifetime, and quantum yield. While some isoquinoline derivatives are fluorescent, the presence of the electron-withdrawing nitro group and the heavy bromine atom may lead to low or negligible fluorescence emission.

The fluorescence quantum yield (Φ_F) is a critical measure of a substance's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed.

There are no published studies on the fluorescence quantum yield of this compound. Determining this value would require comparative measurements against a known fluorescence standard. Given the structure, particularly the nitro group, the quantum yield is anticipated to be very low.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emission Maxima and Stokes Shift Analysis

A thorough review of scientific databases and chemical literature yielded no specific data on the emission maxima and Stokes shift for this compound. The fluorescence of isoquinoline derivatives is a known phenomenon, with their emission properties being highly dependent on the nature and position of substituents on the isoquinoline core. For instance, the introduction of a difluoroboranyl group into the isoquinoline structure has been shown to result in efficient fluorescence with large Stokes shifts, typically exceeding 100 nm. However, without experimental measurements or computational studies on this compound, it is not possible to provide quantitative data for its emission spectrum or to calculate the corresponding Stokes shift.

Table 1: Emission Maxima and Stokes Shift of this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Stokes Shift (nm) | Stokes Shift (cm-1) |

|---|

Halochromic Behavior and pH Sensitivity

The halochromic behavior, or the change in color and spectroscopic properties with varying pH, of this compound has not been specifically investigated. Generally, nitrogen-containing heterocyclic compounds like isoquinoline can exhibit pH-dependent UV-Vis absorption and fluorescence due to the protonation and deprotonation of the nitrogen atom. The presence of a nitro group, an electron-withdrawing substituent, can influence the pKa of the isoquinoline nitrogen and potentially lead to distinct spectral changes in response to pH variations. Studies on other nitro-substituted aromatic compounds have demonstrated significant shifts in their absorption spectra with changes in pH. However, in the absence of dedicated research on this compound, no specific data on its pH sensitivity or pKa values can be presented.

Table 2: pH-Dependent Absorption Maxima of this compound

| pH | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M-1 cm-1) |

|---|

Influence of Substituents and Solvent Effects on Optical Properties

The optical properties of organic compounds are significantly influenced by the nature of their substituents and the polarity of the surrounding solvent (solvatochromism). For isoquinoline derivatives, both electron-donating and electron-withdrawing groups can modulate the energy of the electronic transitions, leading to shifts in the absorption and emission spectra. The bromine atom and the nitro group in this compound are expected to have a pronounced effect on its electronic structure and, consequently, its optical properties.

Similarly, the interaction of a molecule with solvent molecules can alter the energy difference between the ground and excited states, resulting in solvatochromic shifts. While general principles of solvatochromism in substituted aromatic systems are well-established, specific experimental data demonstrating these effects for this compound in a range of solvents with varying polarities are not available in the reviewed literature.

Table 3: Solvent Effects on the Absorption and Emission Maxima of this compound

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λabs) (nm) | Emission Maxima (λem) (nm) |

|---|

Computational and Theoretical Investigations of 5 Bromo 3 Methyl 8 Nitroisoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio methods provide a detailed description of molecular orbitals and electronic properties, which are key determinants of chemical reactivity and behavior. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net The B3LYP functional is a commonly employed technique within DFT for calculating the geometry, vibrational frequencies, and electronic properties of heterocyclic compounds like isoquinoline (B145761) and its derivatives. researchgate.nettandfonline.comfigshare.com

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital containing the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. figshare.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. figshare.com For aromatic and nitroaromatic compounds, DFT calculations can efficiently predict these energy levels. researchgate.netnih.govresearchgate.net In the case of 5-Bromo-3-methyl-8-nitroisoquinoline, the electron-withdrawing nature of the nitro group and the bromine atom is expected to lower the LUMO energy, potentially resulting in a smaller energy gap and indicating a propensity for charge transfer to occur within the molecule. nih.govnih.gov

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower LUMO energy, influenced by the nitro and bromo groups, suggests a higher electron affinity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher reactivity, lower kinetic stability, and easier electronic transitions. It is a key parameter for predicting chemical behavior. figshare.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment, expected due to the asymmetric substitution, influences solubility and intermolecular interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from HOMO and LUMO energies, a higher value suggests greater stability. tandfonline.com |

This table outlines key electronic properties derivable from DFT calculations and their general significance for the title compound.

Conformational analysis involves identifying the most stable three-dimensional arrangement of atoms in a molecule. Using quantum chemical methods like DFT, researchers can perform geometry optimization to find the structure that corresponds to the lowest energy state on the potential energy surface. researchgate.net For substituted isoquinolines, this analysis reveals how different functional groups affect the planarity, bond lengths, and bond angles of the heterocyclic ring system. researchgate.net

For this compound, the isoquinoline core is largely planar. The computational analysis would focus on the rotational barriers and preferred orientations of the methyl and nitro substituents. The calculations would provide optimized bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography for validation. Studies on similar substituted heterocycles have shown that DFT calculations can predict these geometric parameters with a high degree of accuracy. researchgate.net

| Parameter | C-C (Aromatic) | C-N (Pyridine Ring) | C-Br | C-NO2 |

| Typical Bond Length (Å) | ~1.39 - 1.42 | ~1.33 - 1.37 | ~1.90 | ~1.47 |

This table presents hypothetical, typical bond lengths for different bonds within this compound, based on values from related structures. Precise values would be determined through specific DFT calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules like solvents or biological macromolecules. nih.gov These methods are invaluable for understanding how a compound like this compound might behave in a realistic biological or chemical environment. nih.gov

MD simulations can provide insights into the stability of a ligand-protein complex, revealing how the compound binds and how its conformation might change within a binding site. mdpi.com For instance, simulations of quinoline (B57606) derivatives interacting with enzymes have been used to validate docking studies and confirm the stability of predicted binding modes. tandfonline.com Such studies can analyze structural flexibility and the persistence of key interactions, like hydrogen bonds, over the simulation period. mdpi.comtandfonline.com This approach would be critical in assessing the potential of this compound as a bioactive agent.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These predictive models are essential in medicinal chemistry for designing new, more potent compounds and for screening large virtual libraries to identify promising candidates. nih.govresearchgate.net

To build a QSAR model, a molecule's structure must be converted into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For heterocyclic compounds, hundreds or even thousands of descriptors can be calculated, which are then narrowed down to the most relevant ones using statistical methods. researchgate.net

Common categories of descriptors include:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Describe atomic connectivity in the molecule.

Geometrical: Relate to the 3D structure of the molecule.

Quantum Chemical: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). protoqsar.com

Hydrophobic and Electronic Field Descriptors: Used in 3D-QSAR methods like CoMFA and CoMSIA to describe the steric and electronic properties that influence antibacterial activity. nih.govresearchgate.net

For a molecule like this compound, quantum chemical descriptors would be particularly important, as the electronic properties imparted by the nitro and bromo groups are likely to be key drivers of its reactivity and biological interactions.

Once relevant descriptors are calculated for a series of compounds with known activities, a predictive model can be built using machine learning or statistical techniques. nih.gov The goal is to create a mathematical equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. nih.gov

Methods like Multiple Linear Regression (MLR) and advanced machine learning algorithms are used to construct these models. ijprajournal.com The robustness and predictive power of a QSAR model are rigorously assessed through internal and external validation procedures. ijprajournal.com A statistically significant model can then be used to predict the chemical reactivity and stability of novel compounds. nih.govosti.gov For this compound, a QSAR model could be developed within a series of related isoquinolines to predict its potential for a specific biological activity, such as anticancer or antimicrobial effects, guiding its future experimental investigation. nih.govacs.org

Molecular Mechanisms and Structure Activity Relationship Sar Studies

Investigation of Molecular Binding Interactions

Ligand-Protein Docking Simulations and Binding Mode Analysis

Computational studies, such as ligand-protein docking simulations, are crucial for predicting the binding affinity and interaction patterns of a small molecule within the active site of a protein. This analysis helps to elucidate the potential mechanism of action at a molecular level. However, no published docking studies or binding mode analyses for 5-Bromo-3-methyl-8-nitroisoquinoline with any protein target were found.

Binding to Nucleic Acids

The ability of small molecules to interact with DNA or RNA can be a mechanism for antimicrobial or anticancer activity. Such interactions can include intercalation between base pairs or binding to the grooves of the nucleic acid helix. There is currently no available research data or reports on whether this compound binds to nucleic acids.

Enzyme Inhibition Mechanisms

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Aldo-Keto Reductase 1C3 is a key enzyme involved in steroid metabolism and is a target for certain types of cancer. While various compounds are known to inhibit AKR1C3, there is no scientific literature to suggest that this compound has been screened for or exhibits inhibitory activity against this enzyme.

Inhibition of Acetylcholinesterase (AChE) and Butylcholinesterase (BuChE)

Inhibitors of AChE and BuChE are important for the management of neurodegenerative diseases like Alzheimer's. The isoquinoline (B145761) core is present in some cholinesterase inhibitors. However, a review of scientific databases reveals no studies investigating the effect of this compound on either acetylcholinesterase or butylcholinesterase.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. Many heterocyclic compounds have been explored for their DNA gyrase inhibitory potential. Nevertheless, there is no evidence in the current body of scientific literature to indicate that this compound has been evaluated as an inhibitor of DNA gyrase.

Inhibitor of Apoptosis Proteins (IAP) Antagonism

No studies were found that investigated the potential of this compound to act as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). Research into IAP antagonism is an active area in cancer research, with some isoquinoline-based compounds having been explored for this purpose. nih.govnih.gov However, there is no available data to suggest that this compound has been synthesized or tested for this specific activity.

Cellular Mechanism Studies in Preclinical Models (In Vitro Investigations)

Detailed in vitro investigations into the cellular mechanisms of this compound are not present in the current body of scientific literature. This includes a lack of information on:

Structure-Activity Relationship (SAR) Analysis

Due to the absence of studies on this compound and its analogues, a structure-activity relationship (SAR) analysis cannot be performed. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of new, more potent, and selective compounds.

Influence of Halogen (Bromo) and Nitro Substituents on Molecular Activity

The presence of both a halogen (bromo) and a nitro group on the isoquinoline ring significantly impacts its electronic and physicochemical properties, which are critical determinants of molecular activity. The nitro group (NO2) is a potent electron-withdrawing moiety due to resonance effects, which can render the aromatic system electron-deficient. nih.gov This alteration in electron density can make the molecule susceptible to specific enzymatic reductions within a biological system. The reduction of a nitro group can produce toxic intermediates, such as nitroso and superoxide (B77818) species, which can bind to cellular macromolecules like DNA, leading to cytotoxic effects. nih.gov This mechanism is a known basis for the antimicrobial activity of many nitro-aromatic compounds. nih.gov

Halogen substituents, such as the bromo group at the C-5 position, are known to modulate a compound's lipophilicity, which affects its ability to cross cell membranes and its binding affinity to protein targets. Studies on related heterocyclic compounds, such as 8-hydroxyquinolines, have demonstrated that halogenated derivatives can exhibit potent and broad-spectrum antimicrobial activities. researchgate.net For instance, the introduction of bromine or chlorine has been shown to enhance activity against Gram-negative bacteria. researchgate.net In flavonoids, the presence of both bromo and nitro groups has been found to have a significant effect on their antimicrobial properties. nih.gov The combination of these two groups in this compound suggests a potential for significant biological activity, possibly through mechanisms involving oxidative stress and enhanced cellular uptake.

The following table summarizes the antimicrobial activity of various substituted 8-hydroxyquinolines, illustrating the impact of halogen and nitro substituents.

| Compound Name | Substituent(s) | Activity (MIC in µM against A. hydrophila) | Selectivity Index (SI) |

| 8-Hydroxyquinoline (B1678124) | None | 13.78 | 1.83 |

| Nitroxoline | 5-Nitro | 5.26 | 32.13 |

| Cloxyquin | 5-Chloro, 7-Chloro | >445.42 | - |

| Clioquinol | 5-Chloro, 7-Iodo | 22.84 | 1.96 |

Data sourced from studies on 8-hydroxyquinoline derivatives. researchgate.net

Positional Effects of Substitution on the Isoquinoline Core

The specific placement of substituents on the isoquinoline framework is crucial for determining the molecule's biological efficacy and chemical reactivity. The arrangement in this compound places substituents on both the pyridine (B92270) and benzene (B151609) rings of the core structure.

Research on substituted isoquinolines has shown that the C-5 position, occupied by the bromo group, can be subject to significant steric interactions. acs.org This is often referred to as a "peri-interaction" with the hydrogen or substituent at the C-4 position, which can influence the molecule's planarity and interaction with receptors. Nevertheless, studies on 5,8-disubstituted tetrahydroisoquinolines have indicated that even large substituents at the C-5 position can be well-tolerated in terms of biological activity. nih.gov

The C-8 position, bearing the nitro group, is also a critical location. The electronic properties of a nitro group can influence the reactivity of the entire benzene portion of the isoquinoline ring. Studies on other nitro-aromatic compounds have shown that the orientation of the nitro group relative to the molecule's main axis can significantly affect its mutagenic potential. researchgate.net The placement of the bromo group at C-5 and the nitro group at C-8 creates a distinct electronic and steric profile on the benzenoid ring. This specific 5,8-disubstitution pattern is a common synthetic strategy, as 5-bromoisoquinoline (B27571) is a ready precursor to 5-bromo-8-nitroisoquinoline (B189721). researchgate.netorgsyn.org

The following table details how positional changes of a nitro group on a different molecular scaffold (chalcones) affect anti-inflammatory activity, underscoring the universal importance of substituent positioning.

| Compound | Nitro Group Position (Ring) | Anti-inflammatory Activity (% Inhibition) |

| Chalcone 2 | ortho (Ring A) | 71.17 ± 1.66 |

| Chalcone 4 | para (Ring B) | 56.41 ± 2.68 |

| Chalcone 5 | ortho (Ring B) | 80.77 ± 2.82 |

| Chalcone 7 | para (Ring B) | 71.94 ± 1.34 |

Data sourced from studies on nitrochalcones. mdpi.com

Impact of Methyl Substituent on Biological Response and Molecular Interactions

The methyl group at the C-3 position is located on the pyridine ring of the isoquinoline core. While often considered a simple alkyl group, its presence can have a pronounced effect on the molecule's properties.

Secondly, the methyl group provides steric bulk. In studies involving rhodium-catalyzed C-H activation of the related quinoline (B57606) scaffold, a methyl group at the C-3 position was shown to direct the reaction to the C-2 position, highlighting its steric and electronic influence on the molecule's reactivity. acs.org In the context of biological activity, this steric hindrance can either enhance binding by promoting a specific conformation or reduce activity by preventing the molecule from fitting into a target's active site. Research on the functionalization of C-3 methyl isoquinolinium salts further demonstrates that this group is crucial in directing the pathways of complex chemical transformations. nih.gov

Conformational Preferences and Their Correlation with Biological Efficacy

For instance, a conformational analysis of a related compound, 5-bromo-5-nitro-1,3-dioxane, revealed that the molecule preferentially adopts a chair conformation with the nitro group in an axial position to minimize steric strain. researchgate.net This demonstrates that bulky and electronegative groups like bromo and nitro are strong determinants of a molecule's low-energy spatial arrangement.

In this compound, the steric repulsion between the C-5 bromo group and the C-4 hydrogen, as well as potential interactions involving the C-3 methyl and C-8 nitro groups, will restrict the molecule's rotational freedom. This may lock the molecule into a limited set of conformations. The biological efficacy of the compound would then depend on whether any of these preferred conformations are complementary to the shape of a biological target's active site. A rigid conformation that matches the binding site can lead to high-affinity binding and potent activity, whereas a mismatch can result in inactivity. Therefore, understanding the conformational landscape dictated by this specific substitution pattern is essential for predicting the molecule's biological potential.

Advanced Research Applications

Materials Science and Advanced Functional Materials

The exploration of novel organic molecules for the creation of advanced functional materials is a cornerstone of modern materials science. The structural characteristics of 5-Bromo-3-methyl-8-nitroisoquinoline, including its aromatic system, heteroatom, and functional groups, make it a promising candidate for various applications in this field.

Development of Luminescent and Optical Materials

Isoquinoline (B145761) and its derivatives are known to exhibit fluorescent properties, making them attractive for the development of luminescent and optical materials. mdpi.comglobethesis.com The extended π-conjugated system of the isoquinoline ring in this compound is expected to impart intrinsic fluorescence. The emission properties can be further tuned by the presence of the bromo and nitro substituents, which act as electron-withdrawing groups, and the methyl group, an electron-donating group. These substitutions can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in designing fluorescent materials with specific emission wavelengths.

The photophysical properties of various isoquinoline derivatives have been investigated, providing a basis for predicting the behavior of this compound. For instance, studies on multi-substituted isoquinolines have shown that their emission wavelengths can cover the entire visible light range. globethesis.com The introduction of different functional groups allows for the fine-tuning of their absorption and emission maxima.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives mdpi.comresearchgate.net

| Compound | Absorption Maxima (λmax abs, nm) | Emission Maxima (λmax em, nm) |

| 1-(isoquinolin-3-yl)azetidin-2-one | 278 | 328 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 276 | 329 |

| 1-(isoquinolin-3-yl)piperidin-2-one | 275 | 330 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 280 | 391 |

Note: Data for illustrative purposes, based on published research on isoquinoline derivatives.

The potential for this compound to act as a building block for more complex luminescent materials, such as organic light-emitting diodes (OLEDs), is also significant. The isoquinoline moiety can serve as a core for the synthesis of larger, more conjugated systems with enhanced luminescent properties.

Applications in Conductive Materials

The development of organic conductive materials is a rapidly advancing field, with applications ranging from flexible electronics to energy storage. Isoquinoline-based structures have been incorporated into conjugated polymers to create materials with semiconducting properties. For example, polyphenylquinoline (PPQ) derivatives have been synthesized and their electrical properties investigated, demonstrating their potential for use in electronic devices. mdpi.comresearchgate.net

This compound can be envisioned as a monomer for the synthesis of novel conductive polymers. The presence of the bromo group provides a reactive site for polymerization reactions, such as cross-coupling reactions, to form extended conjugated systems. The electronic properties of the resulting polymer would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group, allowing for the tuning of the material's conductivity and band gap.

Table 2: Electrical Properties of a Polyphenylquinoline Derivative mdpi.com

| Property | Value |

| Electron Mobility | > Hole Mobility |

| Conduction Mechanism | Hopping |

| Optical Band Gap (unannealed) | 1.8–1.9 eV |

| Optical Band Gap (annealed) | 2.0–2.2 eV |

Note: Data for a representative polyphenylquinoline derivative to illustrate the potential of isoquinoline-based conductive polymers.

The resulting polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices where tunable electronic properties are desired.

Metal-Organic Frameworks (MOFs) Ligand Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The isoquinoline scaffold, with its nitrogen heteroatom, presents a suitable coordination site for metal ions, making isoquinoline derivatives attractive candidates for MOF ligands.

Research has demonstrated the use of isoquinoline-based ligands in the construction of luminescent MOFs. For instance, a MOF constructed from Zn(II), terephthalate, and isoquinoline exhibits luminescence and has been explored for sensing applications. researchgate.net

Table 3: Crystallographic Data for a Zn(II)-Terephthalate-Isoquinoline MOF researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2/n |

| a (Å) | 10.9454(4) |

| b (Å) | 10.9146(4) |

| c (Å) | 13.5283(5) |

| β (°) | 112.457(2) |

Note: Data for a representative isoquinoline-based MOF.

The incorporation of this compound as a ligand could lead to MOFs with tailored properties for applications in gas storage, separation, catalysis, and chemical sensing.

Corrosion Inhibition Studies in Acidic Media

The protection of metals from corrosion is of immense industrial importance. Organic molecules containing heteroatoms and π-electrons, such as quinoline (B57606) and isoquinoline derivatives, have been extensively studied as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

The molecular structure of this compound suggests its potential as an effective corrosion inhibitor. The nitrogen atom in the isoquinoline ring and the delocalized π-electrons of the aromatic system can facilitate strong adsorption onto the metal surface. The presence of the bromo and nitro substituents may further enhance its inhibition efficiency.

Studies on various quinoline and isoquinoline derivatives have demonstrated their effectiveness in mitigating the corrosion of mild steel in hydrochloric acid.

Table 4: Inhibition Efficiency of Quinoline and Isoquinoline Derivatives on Mild Steel in 1 M HCl asrjetsjournal.orgbohrium.comderpharmachemica.com

| Inhibitor | Concentration | Inhibition Efficiency (%) |

| 1-Methylisoquinoline | 600 ppm | >90 (at 303 K) |

| A Quinoline-3-carboxylate derivative (P-2) | 10⁻³ M | 94.1 |

| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | ~92 |

Note: Data from various studies on related compounds, demonstrating the potential of the isoquinoline scaffold in corrosion inhibition.

Further investigation into the corrosion inhibition properties of this compound could lead to the development of new, highly effective corrosion inhibitors for industrial applications.

Catalysis Research

The field of catalysis continuously seeks novel ligands that can modulate the activity and selectivity of metal catalysts. Nitrogen-containing heterocyclic compounds, including isoquinolines, are widely employed as ligands in organometallic catalysis.

Role as Ligands in Organometallic Catalysis

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons that can coordinate to a transition metal center, forming a metal-ligand complex. The electronic and steric properties of the ligand can be fine-tuned by its substituents. The electron-withdrawing nitro group and the steric bulk of the methyl and bromo groups in this compound can influence the stability and reactivity of the resulting metal complex.

Isoquinoline-based ligands have been utilized in a variety of catalytic systems. For instance, cyclometalated Ru(II) complexes containing isoquinoline ligands have been synthesized and their cytotoxic activity investigated, highlighting the role of the isoquinoline moiety in the biological activity of the complex. nih.gov Furthermore, Pt-Sb complexes with quinoline-based ligands have been studied for their unique bonding interactions and potential catalytic applications. acs.org

The versatility of the isoquinoline scaffold allows for its incorporation into more complex ligand architectures, enabling the development of catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound offers a unique electronic and steric profile that could lead to catalysts with novel reactivity and selectivity.

Application in Reduction Reactions (e.g., Nitroarene Reduction)

The presence of a nitro group on the isoquinoline ring makes this compound a valuable substrate in reduction reactions, particularly in the synthesis of aminoisoquinolines. The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing access to aromatic amines, which are crucial building blocks for pharmaceuticals, dyes, and agrochemicals.

The parent compound, 5-bromo-8-nitroisoquinoline (B189721), is known to undergo ready reduction of its nitro group to furnish 8-amino-5-bromoisoquinoline. orgsyn.org This transformation highlights the utility of the nitro group as a precursor to the versatile amine functional group. orgsyn.org The resulting aminoisoquinoline can then participate in a wide range of further chemical modifications, including N-alkylation, N-acylation, and diazotization reactions. orgsyn.org

Various methods have been employed for the reduction of nitroarenes, including catalytic hydrogenation. researchgate.netmdpi.com For instance, the catalytic reduction of 5-bromo-8-nitro-2-methylisoquinolinium tosylate has been utilized as a one-step method to prepare isomeric 8-amino-2-methyl-decahydroisoquinolines. researchgate.net This demonstrates that the nitro group on the isoquinoline core can be selectively reduced even in the presence of other functional groups and a quaternized nitrogen atom. The general mechanism for nitroarene reduction can proceed through intermediates like nitroso and hydroxylamine (B1172632) species, ultimately leading to the amine. mdpi.comnih.gov Organocatalytic methods have also been developed for the reduction of aromatic nitro compounds, showcasing the breadth of available synthetic strategies. nih.gov

Given this precedent, this compound is expected to serve as an excellent precursor for the synthesis of 5-Bromo-3-methyl-8-aminoisoquinoline. The resulting amine would be a highly functionalized intermediate, with the bromine atom at the 5-position providing a handle for subsequent cross-coupling reactions, and the methyl group at the 3-position influencing the molecule's steric and electronic properties.

| Substrate | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| 5-Bromo-8-nitroisoquinoline | Nitroarene Reduction | 8-Amino-5-bromoisoquinoline | Provides access to a versatile aromatic amine building block. | orgsyn.orgresearchgate.net |

| 5-Bromo-8-nitro-2-methylisoquinolinium tosylate | Catalytic Hydrogenation | Isomeric 8-amino-2-methyl-decahydroisoquinolines | Demonstrates selective reduction of the nitro group and hydrogenation of the ring system in a single step. | researchgate.net |

| Aromatic Nitro Compounds (General) | Organocatalytic Reduction | Azo- and/or Hydrazo-arenes / Anilines | Offers a transition-metal-free approach for nitro group reduction. | nih.gov |

Chemosensor and Biosensor Development

The isoquinoline scaffold is a prominent fluorophore in the design of chemosensors for detecting various analytes due to its rigid structure and favorable photophysical properties. rsc.orgresearchgate.net Derivatives of this compound are promising candidates for the development of novel chemosensors and biosensors.

Quinoline and isoquinoline derivatives have been extensively utilized to create fluorescent sensors for a variety of metal ions. rsc.org The nitrogen atom of the isoquinoline ring, along with other strategically placed coordinating groups, can selectively bind to metal ions. This binding event alters the photophysical properties of the molecule, leading to a detectable change in fluorescence, such as quenching or enhancement. researchgate.netrsc.org

Fe³⁺ Sensing: As a paramagnetic ion, Fe³⁺ is a known fluorescence quencher. researchgate.net Sensors for Fe³⁺ are often designed to exhibit fluorescence "turn-off" upon binding. Novel quinoline derivatives have been developed that show high selectivity and sensitivity for Fe³⁺ detection in both chemical and biological systems. rsc.org

Hg²⁺ Sensing: The high toxicity of mercury ions necessitates the development of sensitive detection methods. Quinoline-based chemosensors have been designed that recognize Hg²⁺ through mechanisms such as Hg²⁺-catalyzed hydrolysis of a thioamide to an amide, which in turn modulates the fluorescence signal. researchgate.net

Zn²⁺ Sensing: Zinc is a vital biological metal ion, and fluorescent sensors are powerful tools for imaging its distribution in living cells. acs.org Many sensors for Zn²⁺ are based on the 'fluorophore-spacer-receptor' design, where the binding of Zn²⁺ to the receptor unit (often containing nitrogen atoms) disrupts a fluorescence quenching process, leading to a "turn-on" response. researchgate.netrsc.org

While this compound itself has not been reported as a sensor, its derivative, 5-Bromo-3-methyl-8-aminoisoquinoline (obtained via reduction), could be readily functionalized with appropriate receptor units (e.g., dipicolylamine) to target specific metal ions.

The rational design of fluorescent sensors is typically based on the "fluorophore-spacer-receptor" model. researchgate.netalmacgroup.com

Fluorophore: This is the signaling unit that emits light. The isoquinoline core in this compound serves as the fundamental fluorophore. Its inherent fluorescence can be tuned by the substituents on the ring.

Receptor: This is the recognition unit that selectively binds to the target analyte (e.g., a metal ion). The receptor is often a chelating group containing heteroatoms like nitrogen, oxygen, or sulfur. For isoquinoline-based sensors, the receptor can be attached to the amine group that would be present at the 8-position after reduction.

Spacer: The spacer links the fluorophore and the receptor. It electronically insulates or modulates the interaction between the two units.

Effective sensor design involves tailoring the receptor for high selectivity and affinity towards the target ion and ensuring that the binding event causes a significant and measurable change in the fluorophore's emission. rsc.org

Several photophysical mechanisms can be exploited for fluorescence sensing. Two of the most common are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.netossila.com

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor has a lone pair of electrons (e.g., on a nitrogen atom) that can be transferred to the excited fluorophore, quenching its fluorescence (OFF state). almacgroup.comresearchgate.netrsc.org When the receptor binds to a metal ion, the lone pair is engaged in coordination, which increases the oxidation potential of the receptor. This inhibits the PET process, and the fluorophore's fluorescence is restored (ON state). almacgroup.comacs.orgacs.org

Intramolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating and electron-accepting groups. ossila.comacs.org Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. ossila.com This ICT state is often sensitive to the polarity of the environment and can have a different emission wavelength compared to the locally excited state. Binding of an analyte can enhance or modify the ICT process, leading to a ratiometric shift in the fluorescence signal. nih.gov The nitro group (electron-withdrawing) and a potential amino group (electron-donating, after reduction) on the isoquinoline scaffold could facilitate ICT processes.

A key feature for practical sensor applications is reversibility, which allows for continuous monitoring of analyte concentration. A reversible sensor can release the bound analyte and return to its original state when the analyte concentration decreases. nih.gov The development of reversible sensors depends on the binding kinetics between the receptor and the analyte. For instance, quinoline-derivatized fluoresceins have been developed for sensing biological Zn(II) with rapid binding and dissociation kinetics, achieving reversibility on a biologically relevant timescale. acs.org The design of the receptor unit is crucial in controlling the binding strength to achieve this reversibility.

| Principle/Mechanism | Description | Target Analyte Example | Reference |

|---|---|---|---|

| Design Principle | 'Fluorophore-spacer-receptor' architecture. | Metal Ions (Zn²⁺, Cd²⁺, etc.) | rsc.orgresearchgate.netalmacgroup.com |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits fluorescence quenching, leading to a 'turn-on' signal. | H⁺, Metal Ions (Fe³⁺, Cu²⁺) | almacgroup.comacs.org |

| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the charge transfer character of the excited state, often causing a ratiometric shift in emission. | Metal Ions (Zn²⁺, Cd²⁺) | ossila.comnjtech.edu.cn |

| Reversibility | Sensor can bind and release the analyte, allowing for dynamic monitoring. | Zn²⁺ | acs.orgnih.gov |

Electrochemical Properties Research

The electrochemical properties of this compound are of significant interest due to the presence of the electrochemically active nitro group. The redox chemistry of nitroaromatic compounds is well-documented and plays a crucial role in their biological activity and potential application in materials science. uchile.clbohrium.com

The reduction of the nitro group can be studied using techniques like cyclic voltammetry. uchile.cl In aprotic media, the reduction often proceeds via a one-electron transfer to form a stable nitro radical anion. uchile.cl In protic media, the process is typically a multi-electron, irreversible reduction that ultimately yields the corresponding amine. uchile.clacs.org

The specific redox potential of this compound will be influenced by the electron-withdrawing effects of both the nitro group and the bromine atom, as well as the electron-donating effect of the methyl group. Studies on other nitroaromatic compounds have shown that introducing electron-withdrawing groups (like bromine) can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the compound easier to reduce (i.e., occurs at a less negative potential). researchgate.net Conversely, electron-donating groups (like methyl) can raise the LUMO energy. researchgate.net The interplay of these substituents on the isoquinoline core will determine its precise electrochemical signature.

Research into the electrochemical properties of this compound could lead to its use in developing electrochemical sensors or as a component in organic electronic materials, such as cathodes for rechargeable batteries, where the reversible reduction of the nitro group can be exploited for charge storage. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Insights and Potential of 5-Bromo-3-methyl-8-nitroisoquinoline

Direct research focusing exclusively on this compound is limited in publicly available literature. However, a wealth of information on related substituted isoquinolines allows for a projection of its potential. The isoquinoline (B145761) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents. nih.gov The substituents on this compound offer distinct chemical handles for further modification.

The bromine atom at the 5-position is a versatile functional group, readily participating in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. orgsyn.org This allows for the introduction of a wide variety of carbon-based substituents, enabling the synthesis of a library of derivatives. The nitro group at the 8-position is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. Furthermore, the nitro group can be readily reduced to an amino group, providing a key stepping stone for the synthesis of a different class of derivatives, including amides, sulfonamides, and diazonium salts, which are themselves precursors to other functionalities. orgsyn.orgresearchgate.net The methyl group at the 3-position can also be a site for further chemical transformations.

The combination of these functional groups suggests that this compound could serve as a valuable building block for creating complex molecules with potential applications in drug discovery and materials science. For instance, the isoquinoline framework is known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The strategic placement of diverse substituents, made possible by the bromo and nitro groups, could lead to the discovery of novel therapeutic agents.

Emerging Methodologies and Techniques Applicable to Substituted Isoquinolines

The synthesis and characterization of substituted isoquinolines like this compound can benefit significantly from recent advancements in chemical methodologies and analytical techniques.

Green Chemistry Approaches in Synthetic Strategy Development

Traditional methods for isoquinoline synthesis often involve harsh reaction conditions and the use of hazardous reagents. In recent years, a strong emphasis has been placed on the development of more environmentally friendly "green" synthetic methods. These approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

For the synthesis of substituted isoquinolines, several green chemistry strategies have emerged:

Catalytic Systems: The use of transition-metal catalysts, such as ruthenium and rhodium, in biodegradable solvents like polyethylene (B3416737) glycol (PEG)-400 or biomass-derived ethanol (B145695), offers a recyclable and more sustainable alternative to stoichiometric reagents. chemistryviews.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or using water as a green solvent, significantly reduces the environmental impact of a chemical process. tandfonline.com

Energy Efficiency: The use of alternative energy sources like ultrasound can accelerate reaction rates and lead to higher yields in a shorter amount of time, contributing to a more energy-efficient process. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions are a powerful tool for achieving high atom economy in the synthesis of complex molecules like isoquinoline derivatives. tandfonline.com

These green approaches are not only beneficial for the environment but can also lead to more efficient and cost-effective synthetic processes for compounds like this compound.

Integration of Advanced Spectroscopic Probes

The unambiguous characterization of novel substituted isoquinolines is crucial for understanding their properties and potential applications. Advanced spectroscopic techniques provide detailed information about the molecular structure, composition, and dynamics.

Key spectroscopic methods for the analysis of isoquinoline derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity of atoms in a molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide even more detailed structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. researchgate.net

UV-Visible and Fluorescence Spectroscopy: These techniques provide insights into the electronic properties of molecules and are particularly useful for studying compounds with potential applications in materials science, such as fluorescent probes and organic light-emitting diodes (OLEDs). azooptics.commdpi.com

The integration of these advanced spectroscopic probes is essential for the comprehensive characterization of newly synthesized derivatives of this compound.

Potential for Multidisciplinary Research Collaborations in Chemical Biology and Materials Science

The versatile structure of this compound makes it a promising candidate for exploration in multidisciplinary research fields.

In chemical biology , the isoquinoline scaffold is a known pharmacophore. The ability to easily introduce a wide range of substituents onto the this compound core through cross-coupling and nitro group reduction opens up avenues for the synthesis of targeted libraries for high-throughput screening. Collaboration with biologists and pharmacologists could lead to the identification of novel compounds with specific biological activities, potentially targeting enzymes, receptors, or DNA. researchgate.net The inherent fluorescence of some isoquinoline derivatives could also be exploited in the development of chemical probes for bioimaging applications.

In materials science , substituted isoquinolines have shown promise in the development of luminescent materials and corrosion inhibitors. acs.org The electron-withdrawing nitro group and the potential for extending the π-conjugated system through reactions at the bromine position could lead to the design of novel organic materials with interesting photophysical properties. Collaborations with materials scientists and physicists could explore the potential of this compound derivatives in the development of new sensors, organic electronics, and smart materials. The presence of heteroatoms like nitrogen and oxygen (in the nitro group) also suggests potential as corrosion inhibitors. acs.org

Q & A

Q. What methodologies reconcile divergent biological activity data in structure-activity relationship (SAR) studies?

- Answer :

- Multivariate analysis : Apply PCA or clustering algorithms to isolate key chemical features (e.g., nitro group position) driving bioactivity .

- Orthogonal assays : Validate hits using both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) assays to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.